

Application Notes & Protocols for the Detection of Disperse Orange 25 in Textiles

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Compound of Interest

Compound Name: Disperse orange 25

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Abstract

Disperse Orange 25 is a monoazo dye used in the textile industry for coloring synthetic fibers such as polyester.[1] Due to its potential to be an allergen and its classification as a potentially carcinogenic substance, regulatory bodies have restricted its use in textiles that come into direct contact with the skin.[2] Consequently, sensitive and reliable analytical methods are crucial for monitoring its presence in textile products to ensure consumer safety and regulatory compliance. This document provides detailed application notes and protocols for the detection and quantification of **Disperse Orange 25** in textiles using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Analytical Methods Overview

The primary method for the determination of **Disperse Orange 25** in textiles is liquid chromatography coupled with mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the accurate identification and quantification of the dye, even at trace levels.[3][4] The general workflow involves solvent extraction of the dye from the textile matrix, followed by chromatographic separation and detection by mass spectrometry.

Alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of azo dye breakdown products. Additionally, direct analysis

techniques like Direct Analysis in Real Time-Mass Spectrometry (DART-MS) offer rapid screening with minimal sample preparation.[4]

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of **Disperse Orange 25** and other selected disperse dyes using LC-MS/MS. This data is essential for method validation and for ensuring the reliability of the analytical results.

Table 1: Linearity and Detection Limits for Selected Disperse Dyes[3]

Analyte	Linear Range (ng/mL)	Limit of Detection (LOD) (ng/L)	Limit of Quantification (LOQ) (ng/L)
Disperse Orange 25	2.0 - 100.0	~2.0	~8.0
Disperse Red 1	2.0 - 100.0	~2.0	~8.0
Disperse Violet 93	2.0 - 100.0	~2.0	~8.0
Disperse Blue 373	2.0 - 100.0	~2.0	~8.0
Disperse Orange 1	2.0 - 100.0	~2.0	~8.0
Disperse Orange 3	2.0 - 100.0	~2.0	~8.0
Disperse Yellow 3	2.0 - 100.0	~2.0	~8.0
Disperse Yellow 7	2.0 - 100.0	~2.0	~8.0
Disperse Red 13	2.0 - 100.0	~2.0	~8.0

Table 2: LC-MS/MS Parameters for **Disperse Orange 25**[3]

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
Disperse Orange 25	323.1	170.1	155.1

Experimental Protocols

Sample Preparation: Solvent Extraction

This protocol describes the extraction of **Disperse Orange 25** from a textile sample.

Materials:

- Textile sample
- Methanol (HPLC grade)
- Chlorobenzene (optional, for polyester fibers)[4]
- Ultrasonic bath
- Centrifuge
- Syringe filters (0.22 µm PTFE)
- Vials

Procedure:

- Cut a representative portion of the textile sample into small pieces (approximately 1-2 mm).
- Weigh accurately about 1.0 g of the cut textile sample into a conical flask.
- Add 20 mL of methanol to the flask. For polyester fibers, chlorobenzene can also be an effective extraction solvent.[4]
- Place the flask in an ultrasonic bath and sonicate at 50 °C for 30 minutes.
- After sonication, centrifuge the extract at 10,000 rpm for 10 minutes to separate the textile fibers.
- Carefully decant the supernatant.
- Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial for HPLC-MS analysis.

HPLC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of **Disperse Orange 25**.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 μ m)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute the analyte.

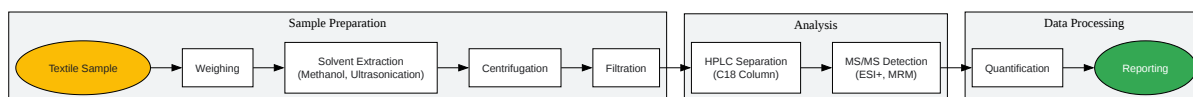
Mass Spectrometry Conditions:

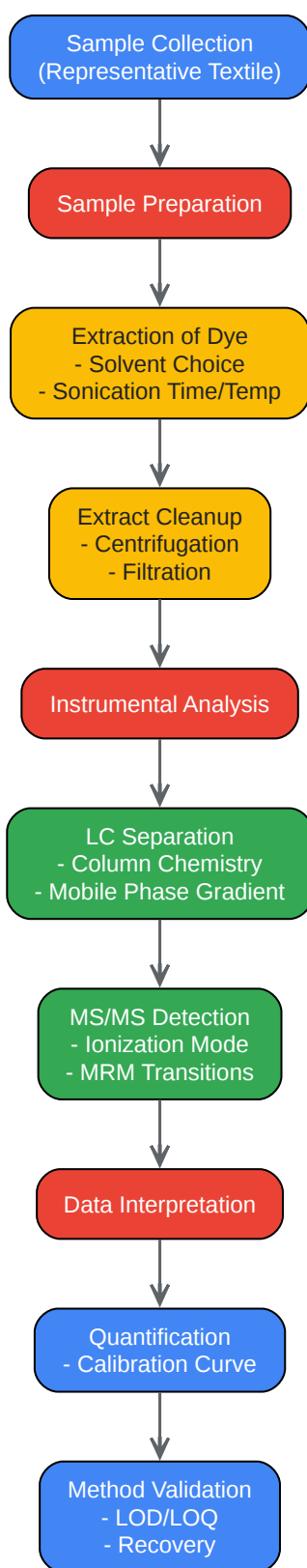
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions: As specified in Table 2.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the analysis of **Disperse Orange 25** in textiles.





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